3-Amino-6-methylpyrazin-2(1H)-one CAS number 43029-20-5
3-Amino-6-methylpyrazin-2(1H)-one CAS number 43029-20-5
An In-Depth Technical Guide to 3-Amino-6-methylpyrazin-2(1H)-one (CAS: 43029-20-5): A Core Scaffold for Kinase Inhibition
Abstract
This technical guide provides a comprehensive overview of 3-Amino-6-methylpyrazin-2(1H)-one (CAS Number: 43029-20-5), a heterocyclic compound of significant interest to the scientific and drug development community. The pyrazinone core is a well-established scaffold found in numerous natural products and bioactive molecules.[1] This document details the compound's physicochemical properties, outlines plausible synthetic strategies, and explores its primary application as a potent and selective inhibitor of p38α mitogen-activated protein (MAP) kinase.[2] Furthermore, it provides standardized protocols for chemical analysis and summarizes critical safety and handling information. This guide is intended to serve as a foundational resource for researchers utilizing this compound as a building block or investigational tool in medicinal chemistry and pharmacology.
The Pyrazinone Scaffold in Medicinal Chemistry
The 2(1H)-pyrazinone heterocyclic ring system is a privileged scaffold in drug discovery, forming the structural core of many natural products with interesting biological activities.[1] Its unique electronic and structural properties make it an attractive framework for developing novel therapeutics. Derivatives of the broader pyrazinone and related diazine families have shown a wide array of pharmacological activities, including the inhibition of phosphodiesterase 5 (PDE5) and the mesenchymal-epithelial transition factor (c-Met), a key target in oncology.[3][4]
3-Amino-6-methylpyrazin-2(1H)-one has emerged as a particularly valuable starting point for the development of highly selective kinase inhibitors. Its discovery and optimization led to a novel series of potent p38α MAP kinase inhibitors, highlighting its potential for treating inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD).[2]
Physicochemical Properties
A clear understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The key properties of 3-Amino-6-methylpyrazin-2(1H)-one are summarized below.
| Property | Value | Source |
| CAS Number | 43029-20-5 | [5][6] |
| Molecular Formula | C₅H₇N₃O | [7][8] |
| Molecular Weight | 125.13 g/mol | [7][8] |
| IUPAC Name | 3-Amino-6-methyl-1H-pyrazin-2-one | |
| InChI | InChI=1S/C5H7N3O/c1-3-2-7-4(6)5(9)8-3/h2H,1H3,(H2,6,7)(H,8,9) | [8] |
| Physical State | Solid (powder/crystalline) | [9] |
| Melting Point | Not widely reported | [8] |
| Boiling Point | Not widely reported | [8] |
| Solubility | Not widely reported | [8] |
Synthesis and Chemical Derivatization
Retrosynthetic Analysis and Strategy
The synthesis of 2(1H)-pyrazinones typically involves the construction of the heterocyclic ring from acyclic precursors.[1] A common and effective strategy is the cyclocondensation of an α-amino acid derivative with a 1,2-dicarbonyl compound or its equivalent. This approach allows for modular variation of substituents on the pyrazinone core. For 3-Amino-6-methylpyrazin-2(1H)-one, a plausible retrosynthetic analysis points to precursors such as an amino-amide and a pyruvate derivative.
Generalized Synthetic Protocol
The following protocol is a representative, non-optimized method for the synthesis of a 2(1H)-pyrazinone core, based on established chemical principles.[1]
Objective: To synthesize the 3-amino-6-methylpyrazin-2(1H)-one scaffold.
Materials:
-
Aminoacetamide hydrochloride
-
Sodium pyruvate
-
Triethylamine (or other suitable base)
-
Methanol (or other suitable solvent)
-
Acetic acid (catalyst)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve aminoacetamide hydrochloride (1.0 eq) and sodium pyruvate (1.1 eq) in methanol.
-
Basification: Add triethylamine (1.2 eq) dropwise to neutralize the hydrochloride and liberate the free amine. The choice of a non-nucleophilic organic base is crucial to prevent side reactions.
-
Condensation: Add a catalytic amount of glacial acetic acid to facilitate the initial imine formation between the amine and the ketone of the pyruvate.
-
Cyclization: Heat the reaction mixture to reflux for 12-24 hours. The elevated temperature drives the intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrazinone ring.
-
Workup: After cooling to room temperature, concentrate the mixture under reduced pressure. Redissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine to remove inorganic salts and water-soluble impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the final product.
-
Characterization: Confirm the identity and purity of the product using NMR spectroscopy, mass spectrometry, and HPLC analysis.
Core Application: Selective p38α MAP Kinase Inhibition
The Role of p38α in Inflammatory Disease
The p38α MAP kinase is a critical enzyme in the cellular response to inflammatory cytokines and environmental stress. Its activation triggers a signaling cascade that leads to the production of pro-inflammatory mediators like TNF-α and IL-6. Dysregulation of this pathway is implicated in numerous inflammatory conditions, making p38α a prime therapeutic target.[2]
Mechanism of Action
Research has demonstrated that compounds based on the 3-amino-2(1H)-pyrazinone scaffold are potent and highly selective inhibitors of p38α MAP kinase.[2] They typically function as ATP-competitive inhibitors, binding to the active site of the kinase and preventing the phosphorylation of its downstream substrates. The specific substitutions on the pyrazinone ring are critical for achieving high potency and selectivity over other kinases. The discovery that modifying the amino group at the 3-position could increase potency by over 20,000-fold underscores the importance of this scaffold in inhibitor design.[2]
In Vitro Assay Protocol: p38α Kinase Activity
Objective: To determine the inhibitory concentration (IC₅₀) of 3-Amino-6-methylpyrazin-2(1H)-one against p38α kinase.
Materials:
-
Recombinant human p38α enzyme
-
Biotinylated peptide substrate (e.g., Biotin-ATF2)
-
ATP (Adenosine triphosphate)
-
Test compound (3-Amino-6-methylpyrazin-2(1H)-one)
-
Kinase assay buffer
-
LanthaScreen™ Eu-anti-phospho-ATF2 antibody (or similar detection reagent)
-
TR-FRET compatible microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO, starting from a high concentration (e.g., 10 mM) down to the low nanomolar range.
-
Reaction Mixture: In a 384-well plate, add the kinase assay buffer, the p38α enzyme, and the biotinylated substrate.
-
Inhibitor Addition: Add a small volume of the diluted test compound to the appropriate wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 20-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near its Km value for the enzyme to ensure competitive binding can be accurately measured.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the reaction by adding EDTA. Add the Eu-labeled antibody, which specifically binds to the phosphorylated substrate.
-
Signal Reading: After a final incubation period (e.g., 60 minutes), read the plate on a TR-FRET reader. The ratio of emission signals is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Analytical Methodologies
Accurate analytical methods are essential for verifying the identity, purity, and stability of a chemical compound.
Purity Determination by HPLC-UV
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of small organic molecules.
Representative HPLC Method:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Data Interpretation: Purity is calculated based on the area percentage of the main peak in the chromatogram. Identity can be confirmed by coupling the HPLC to a mass spectrometer (LC-MS) and observing the expected parent mass ion.
Safety, Handling, and Storage
Proper handling of any chemical reagent is paramount for laboratory safety. The following information is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS).[5][6][10]
| Hazard Category | Description & Precautionary Statement |
| Acute Oral Toxicity | Harmful if swallowed (H302). Do not eat, drink or smoke when using this product.[8][11] |
| Skin Irritation | Causes skin irritation (H315). Wear protective gloves. Wash skin thoroughly after handling.[8][10] |
| Eye Irritation | Causes serious eye irritation (H319). Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes.[8][12] |
| Respiratory Irritation | May cause respiratory irritation (H335). Avoid breathing dust. Use only outdoors or in a well-ventilated area.[8][12] |
Handling:
-
Always work in a well-ventilated area or a chemical fume hood.[10]
-
Use appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses with side shields.[13]
-
Avoid generating dust during handling.[10]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]
-
For long-term stability, consider storing under an inert atmosphere (e.g., nitrogen or argon).[10]
Conclusion and Future Perspectives
3-Amino-6-methylpyrazin-2(1H)-one is a valuable heterocyclic building block with a proven track record as a core scaffold for potent and selective p38α MAP kinase inhibitors.[2] Its straightforward, modifiable structure provides a robust platform for structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties. Future research may focus on elaborating this scaffold to target other members of the kinase family or to develop novel therapeutics for a wider range of diseases beyond inflammation, including cancer and neurological disorders. The foundational protocols and data presented in this guide serve to facilitate such ongoing and future investigations.
References
Click to expand
- Current time information in Madison County, US. (n.d.). Google.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- SAFETY DATA SHEET. (2025, September 15). Sigma-Aldrich.
- USP SDS US. (2006, July 10). CymitQuimica.
- SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.
- SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.
- 3-AMino-6-Methylpyrazin-2(1H)-one - Safety Data Sheet. (2022, August 11). ChemicalBook.
- CID 176995496 | C8H13N3O. (n.d.). PubChem - NIH.
- SAFETY DATA SHEET. (n.d.). Achmem LLC.
- 3-AMino-6-Methylpyrazin-2(1H)-one synthesis. (n.d.). ChemicalBook.
- The discovery and evaluation of 3-amino-2(1H)-pyrazinones as a novel series of selective p38α MAP kinase inhibitors. (2020, September 15). PubMed.
- Optimization of the aminopyridopyrazinones class of PDE5 inhibitors: discovery of 3-[(trans-4-hydroxycyclohexyl)amino]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one. (2009, September 1). PubMed.
- 3-Amino-6-methylpyrazin-2(1H)-one. (n.d.). LabSolu.
- SYinnovation Co., Ltd. (n.d.). SYinnovation Co., Ltd.
- SYinnovation Co., Ltd. (n.d.). SYinnovation Co., Ltd.
- 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. (n.d.). PubMed Central.
- An In-depth Technical Guide to 3-Amino-6-phenylpyrazine-2-carbonitrile: Discovery, Synthesis, and Potential Applications. (n.d.). Benchchem.
- The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). PMC.
- Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain. (2010, January 15). PubMed.
-
Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[10][11]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. (2014, September 25). PubMed. Retrieved January 22, 2026, from
- Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022, July 11). NIH.
- Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. (n.d.). NIH.
Sources
- 1. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The discovery and evaluation of 3-amino-2(1H)-pyrazinones as a novel series of selective p38α MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of the aminopyridopyrazinones class of PDE5 inhibitors: discovery of 3-[(trans-4-hydroxycyclohexyl)amino]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-AMino-6-Methylpyrazin-2(1H)-one - Safety Data Sheet [chemicalbook.com]
- 6. device.report [device.report]
- 7. 3-AMino-6-Methylpyrazin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]
- 8. labsolu.ca [labsolu.ca]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.pt [fishersci.pt]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
